Ingenol 3-Hexanoate Exhibits Superior HIV-1 Latency Reversal Potency Compared to Shorter-Chain 3-Esters
In a systematic evaluation of straight-chain ingenol-3-ester derivatives, ingenol-3-hexanoate (IngB) demonstrated latency reversal activity at lower concentrations than both ingenol-3-acetate (Ing 3-A) and ingenol-3-butyrate (Ing 3-B) in the J-Lat 10.6 HIV latency cell line model [1].
| Evidence Dimension | HIV-1 latency reversal potency (EC50) |
|---|---|
| Target Compound Data | EC50 values were determined via dose-response curves; IngB achieved latency reversal at lower concentrations than Ing 3-A and Ing 3-B |
| Comparator Or Baseline | Ingenol-3-acetate (Ing 3-A, C2 chain) and ingenol-3-butyrate (Ing 3-B, C4 chain) |
| Quantified Difference | IngB (C6) reverses latency at lower concentrations than both C2 and C4 chain comparators; the ingenol core (no C-3 ester) is completely inactive |
| Conditions | J-Lat 10.6 cell line containing full-length integrated HIV-1 provirus expressing GFP upon proviral transcription; evaluated alongside commercially available ingenols including ingenol-3,20-dibenzoate and ingenol-3-angelate |
Why This Matters
For HIV cure research employing 'shock and kill' strategies, IngB offers a defined potency window that shorter-chain derivatives lack, enabling more precise pharmacological modulation of PKC-mediated latency reversal.
- [1] Spivak AM, et al. Synthetic Ingenols Maximize Protein Kinase C-Induced HIV-1 Latency Reversal. Antimicrob Agents Chemother. 2018;62(11):e01361-18. View Source
